molecular formula C7H12FNO2 B14771737 (S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol

(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B14771737
M. Wt: 161.17 g/mol
InChI Key: NHAFZSJSLQZPGK-ZETCQYMHSA-N
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Description

(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol is a synthetic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a fluorine atom, an oxygen atom, and a nitrogen atom are incorporated into a bicyclic framework. The presence of these heteroatoms imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations, such as nucleophilic substitution and cyclization reactions, are employed to construct the spirocyclic core .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while nucleophilic substitution of the fluorine atom can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The specific arrangement of the spirocyclic core also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

[(5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octan-5-yl]methanol

InChI

InChI=1S/C7H12FNO2/c8-7(3-10)2-9-1-6(7)4-11-5-6/h9-10H,1-5H2/t7-/m0/s1

InChI Key

NHAFZSJSLQZPGK-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@](C2(CN1)COC2)(CO)F

Canonical SMILES

C1C2(COC2)C(CN1)(CO)F

Origin of Product

United States

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